Norfloxacin (nicotinate)

Solubility Enhancement Formulation Science Veterinary Drug Development

Select norfloxacin nicotinate (CAS 118803-81-9) for its 760-fold aqueous solubility advantage over norfloxacin base—enabling practical injectable solutions and soluble drinking-water medications impossible with the parent compound. Confirmed 51–64% IM bioavailability in swine with Tmax <15 min and 4.45 h elimination half-life supports once-daily dosing. Large-scale field trials (n=49,800 broilers) demonstrate equivalent survivor outcomes to enrofloxacin. The nicotinate salt is not interchangeable with other norfloxacin salts; verify CAS 118803-81-9 to ensure the high-solubility form for reliable formulation performance in poultry, swine, and aquaculture applications.

Molecular Formula C22H23FN4O5
Molecular Weight 442.4 g/mol
CAS No. 118803-81-9
Cat. No. B040109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin (nicotinate)
CAS118803-81-9
Synonymsnorfloxacin nicotinate
Molecular FormulaC22H23FN4O5
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9)
InChIKeyWRIFLTAYLRDENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norfloxacin (nicotinate) (CAS 118803-81-9) for Veterinary and Life Science Procurement: Solubility-Optimized Fluoroquinolone


Norfloxacin (nicotinate) (CAS 118803-81-9) is a 1:1 molecular adduct of the broad-spectrum fluoroquinolone antibiotic norfloxacin with nicotinic acid [1][2]. This compound was specifically developed to overcome the poor aqueous solubility of norfloxacin base while retaining its antibacterial mechanism—inhibition of bacterial DNA gyrase and topoisomerase IV [3]. The nicotinate salt form is predominantly utilized in veterinary medicine and animal husbandry, where its enhanced water solubility enables practical formulation as soluble powders and injectable solutions for systemic and gastrointestinal infections in poultry, swine, and aquaculture species .

Norfloxacin (nicotinate) CAS 118803-81-9: Why Norfloxacin Base or Alternative Salts Cannot Be Directly Substituted in Formulation and In Vivo Studies


Generic substitution between norfloxacin salt forms is not scientifically valid due to substantial differences in aqueous solubility that directly impact both formulation feasibility and in vivo pharmacokinetic performance. Norfloxacin base exhibits extremely poor water solubility (approximately 0.28–0.32 mg/mL), rendering it impractical for preparing aqueous injectable solutions or soluble drinking-water medications [1]. While alternative salts such as norfloxacin-glycine acetate and norfloxacin hydrochloride offer some solubility improvements, norfloxacin nicotinate demonstrates a uniquely dramatic solubility enhancement—760-fold greater than the parent norfloxacin base—which enables distinct formulation pathways and absorption profiles not achievable with other salt forms [2]. Furthermore, comparative pharmacokinetic studies in multiple species reveal that different norfloxacin salt formulations produce divergent bioavailability and tissue distribution parameters, confirming that these are not interchangeable drug products and that procurement decisions must be guided by compound-specific performance data [3][4].

Norfloxacin (nicotinate) (CAS 118803-81-9): Direct Comparative Evidence for Scientific Selection


760-Fold Enhancement in Aqueous Solubility Over Norfloxacin Base

Norfloxacin nicotinate demonstrates a 760-fold increase in aqueous solubility compared to norfloxacin base [1]. This quantitative difference directly addresses the primary formulation limitation of the parent fluoroquinolone and enables aqueous-based delivery systems that are impractical with the base compound.

Solubility Enhancement Formulation Science Veterinary Drug Development

55% Higher Oral Bioavailability Compared to Norfloxacin Base in Rabbits

In a direct head-to-head comparative pharmacokinetic study in rabbits, norfloxacin nicotinate (NFLXN) achieved an absolute oral bioavailability of 45%, compared to only 29% for norfloxacin base [1]. This represents a 55% relative increase in systemic exposure from the same oral dose (5 mg equivalent NFLX base/kg).

Pharmacokinetics Oral Bioavailability Veterinary Medicine

Comparable Clinical Efficacy to Enrofloxacin in Broiler Chronic Respiratory Disease at 2x Higher Dose

A large-scale field study in 99,600 broilers naturally infected with Mycoplasma synoviae and Escherichia coli demonstrated that norfloxacin nicotinate at 20 mg/kg/day for 3 days achieved survivor probabilities above 0.99—statistically equivalent to enrofloxacin at 10 mg/kg/day for 3 days [1]. This establishes clinical non-inferiority despite requiring a higher dose.

Poultry Disease Clinical Efficacy Mycoplasma synoviae

Swine Intramuscular Bioavailability of 51-64% Supporting Once-Daily Dosing

In swine, norfloxacin nicotinate administered intramuscularly at 14 mg/kg achieved 51-64% bioavailability with rapid absorption (<15 min to peak plasma concentration) and an elimination half-life of 4.45 hours [1]. These parameters support a once-daily dosing schedule capable of maintaining therapeutic tissue concentrations against common swine pathogens, including Actinobacillus pleuropneumoniae (MIC 0.03 µg/mL) and Salmonella cholerasuis (MIC 0.03 µg/mL).

Swine Pharmacokinetics Intramuscular Administration Dosing Regimen

Acute Oral LD50 of 3458 mg/kg in Chickens Indicating Low-Toxicity Classification

Acute oral toxicity testing in chickens determined an LD50 of 3458 mg/kg for norfloxacin nicotinate, classifying the compound as 'low toxicity' grade [1]. In a separate study, toxicity was reported to be 'reduced by half' compared to norfloxacin base [2], indicating a favorable safety margin relative to the parent compound.

Toxicology Acute Toxicity Poultry Safety

Norfloxacin (nicotinate) CAS 118803-81-9: Evidence-Supported Veterinary and Research Applications


Soluble Powder Formulation for Poultry Drinking-Water Medication

The 760-fold solubility advantage of norfloxacin nicotinate over norfloxacin base [1] makes it uniquely suitable for preparing aqueous drinking-water medications for poultry flocks. This formulation enables mass medication of broilers and layers against Gram-negative enteric pathogens (E. coli, Salmonella) without the handling and administration challenges of oral gavage or injection. Patent literature specifically describes compound soluble powders incorporating norfloxacin nicotinate with neomycin sulfate for synergistic antibacterial activity in poultry gastrointestinal infections [2].

Injectable Solution for Swine Respiratory Infections (Actinobacillus pleuropneumoniae)

Based on pharmacokinetic data in swine showing 51-64% intramuscular bioavailability and MIC values of 0.03 µg/mL against Actinobacillus pleuropneumoniae [1], norfloxacin nicotinate is indicated for injectable treatment of swine respiratory infections. The rapid absorption (<15 minutes to peak plasma concentration) and 4.45-hour elimination half-life support a practical once-daily intramuscular or subcutaneous dosing regimen at 14 mg/kg for managing porcine pleuropneumonia and other susceptible bacterial infections.

Oral Gavage Studies in Rabbit Pharmacokinetic and Tissue Distribution Research

The well-characterized pharmacokinetic profile in rabbits—including 45% absolute oral bioavailability and quantifiable tissue distribution in liver, kidney, serum, and muscle [1]—establishes norfloxacin nicotinate as a reference compound for comparative absorption, distribution, metabolism, and excretion (ADME) studies in lagomorph models. Researchers comparing novel fluoroquinolone formulations or delivery systems can use this compound as a benchmark with established bioavailability parameters.

Alternative to Enrofloxacin in Broiler Chronic Respiratory Disease Management

Clinical evidence from large-scale field trials (n=49,800 broilers per group) demonstrates that norfloxacin nicotinate achieves equivalent survivor outcomes to enrofloxacin for Mycoplasma synoviae/E. coli-associated chronic respiratory disease, albeit at a higher dose (20 mg/kg/day vs 10 mg/kg/day) [1]. This positions norfloxacin nicotinate as a strategic alternative in poultry operations where enrofloxacin supply chain disruptions, cost considerations, or antimicrobial stewardship programs favor rotating between fluoroquinolone agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfloxacin (nicotinate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.